molecular formula C14H16F15IN2O B13819259 N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide CAS No. 335-90-0

N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide

Katalognummer: B13819259
CAS-Nummer: 335-90-0
Molekulargewicht: 640.17 g/mol
InChI-Schlüssel: GAVGBFQRGJBJHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide: is a quaternary ammonium compound known for its unique chemical properties. It is characterized by the presence of a perfluorooctanoyl group, which imparts significant hydrophobicity and chemical stability. This compound is widely used in various industrial and scientific applications due to its surfactant properties and ability to interact with both hydrophobic and hydrophilic substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide typically involves the reaction of N,N,N-trimethyl-1-propanaminium iodide with perfluorooctanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under dry conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology and Medicine:

Industry:

Wirkmechanismus

The mechanism of action of N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is primarily based on its surfactant properties. The compound’s hydrophobic perfluorooctanoyl group interacts with hydrophobic surfaces, while the hydrophilic ammonium group interacts with water molecules. This dual interaction reduces surface tension and allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. In biological systems, the compound can disrupt microbial cell membranes, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

  • N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride
  • N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium bromide
  • N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium sulfate

Comparison: N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The iodide ion is larger and less electronegative, which can affect the compound’s interaction with other molecules and its overall stability. Additionally, the sulfate variant may exhibit different solubility and stability profiles due to the presence of the sulfate group .

Eigenschaften

CAS-Nummer

335-90-0

Molekularformel

C14H16F15IN2O

Molekulargewicht

640.17 g/mol

IUPAC-Name

trimethyl-[3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoylamino)propyl]azanium;iodide

InChI

InChI=1S/C14H15F15N2O.HI/c1-31(2,3)6-4-5-30-7(32)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)29;/h4-6H2,1-3H3;1H

InChI-Schlüssel

GAVGBFQRGJBJHA-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)CCCNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.